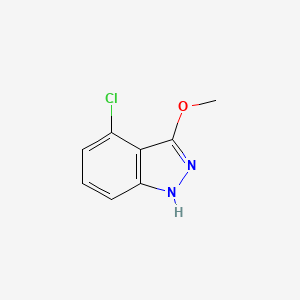
Methyl 4-amino-3-cyclopentylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-cyclopentylbutanoate is an organic compound belonging to the class of amino acids and derivatives. It features a cyclopentyl group attached to the butanoate backbone, with an amino group at the fourth carbon position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process Starting with cyclopentanone, a Grignard reaction with methyl magnesium bromide can introduce the necessary carbon chain
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation and esterification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-amino-3-cyclopentylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in peptide synthesis and is used in the study of enzyme mechanisms. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-amino-3-cyclopentylbutanoate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-3-methylbutanoate
Methyl 4-amino-3-phenylbutanoate
Methyl 4-amino-3-hexylbutanoate
Uniqueness: Methyl 4-amino-3-cyclopentylbutanoate is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
methyl 4-amino-3-cyclopentylbutanoate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-9(7-11)8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 |
Clé InChI |
XXBKAZQTHGIAAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CN)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)







![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)

